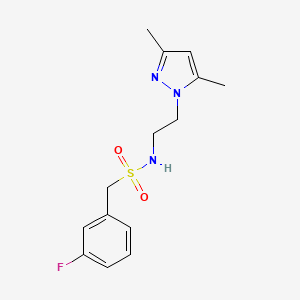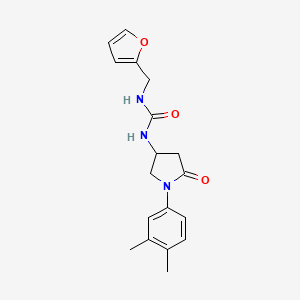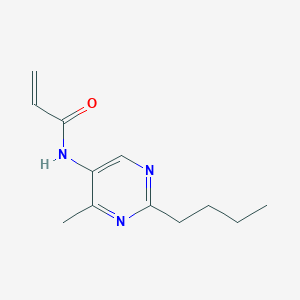
1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone is a complex organic compound. It has been studied for its potential antidepressant-like activities . The chemical structures of the synthesized compounds were elucidated by spectroscopy and elemental analyses .
Synthesis Analysis
The synthesis of this compound involves several steps. The chemical structures of the synthesized compounds were elucidated by spectroscopy and elemental analyses . The yield of the synthesis process was reported to be 81% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The IR spectrum shows peaks at 3064–3038 cm−1 (aromatic C–H), 2977–2923 cm−1 (aliphatic C–H), 1702 cm−1 (C=O), 1484–1432 cm−1 (C=C), and 1327–1081 cm−1 (C–N and C–O) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the results of spectroscopic analyses. For example, it has a melting point of 169 °C .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
This compound has been studied for its potential anticonvulsant activity . A series of new ester derivatives were synthesized by the reaction of various acids with 1-phenyl/1- (4-chlorophenyl)-2- (1 H -triazol-1-yl)ethanol and in vivo screened for their anticonvulsant activity . All the compounds showed protection against MES and/or ScM-induced seizures at 30 mg/kg without neurotoxicity .
Neurotoxicity Studies
The compound has been evaluated for its neurotoxic effects . The neurotoxic effects were evaluated by the rotarod test . This is an important aspect of studying the safety profile of potential anticonvulsant drugs .
Molecular Modeling Studies
Molecular modeling studies have been conducted on this compound to gain insights into their possible anticonvulsant mechanisms . This helps in understanding the interaction of the compound with biological targets and can guide the design of more potent and selective drugs .
Physicochemical and Pharmacokinetic Profiles
The physicochemical and pharmacokinetic profiles of the compounds were predicted by QikProp . This provides important information about the drug-like properties of the compound and its potential for development into a therapeutic agent .
Synthesis of New Derivatives
The compound can serve as a starting point for the synthesis of new derivatives . By modifying the structure of the compound, researchers can generate a series of new molecules with potentially improved pharmacological properties .
Antidepressant-like Effects
Similar compounds have been synthesized and evaluated for their antidepressant-like profiles in animal models of depression . Although the exact compound was not mentioned, it suggests a potential avenue for research into the antidepressant-like effects of “1-Phenyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanone”.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit antidepressant-like effects , suggesting potential targets could be neurotransmitter systems involved in mood regulation, such as the serotonin or norepinephrine systems.
Mode of Action
Based on its structural similarity to other compounds with antidepressant-like effects , it may interact with its targets to increase the levels of certain neurotransmitters in the synaptic clefts of the central nervous system . This could result in an elevation of mood and reduction of depressive symptoms.
Biochemical Pathways
Given its potential antidepressant-like effects , it may influence the monoaminergic pathways, which involve neurotransmitters like serotonin and norepinephrine. These neurotransmitters play crucial roles in mood regulation and are often the targets of antidepressant drugs .
Pharmacokinetics
Similar compounds have been shown to exhibit protective effects against seizures at a dose of 30 mg/kg without neurotoxicity , suggesting a favorable pharmacokinetic profile.
Result of Action
Based on the observed antidepressant-like effects of similar compounds , it may lead to an increase in the levels of mood-regulating neurotransmitters in the brain, potentially resulting in an improvement in depressive symptoms.
Propiedades
IUPAC Name |
1-phenyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c25-18(16-7-3-1-4-8-16)15-26-20-22-21-19(27-20)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLUSBWGKYRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


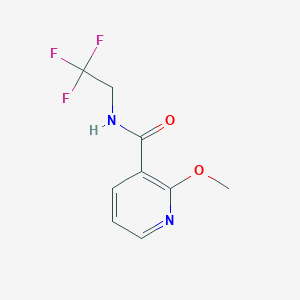
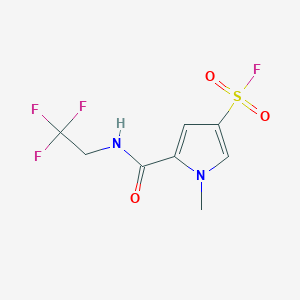

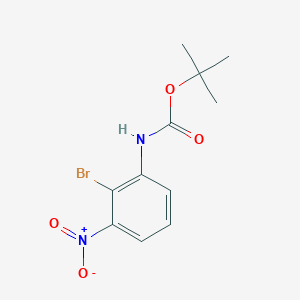

![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)
